1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene
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Overview
Description
1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene is an organic compound with a complex structure that includes multiple aromatic rings and sulfur-containing groups
Preparation Methods
The synthesis of 1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with thiophenol in the presence of a base to form 4-methylphenylmethyl sulfide. This intermediate is then reacted with benzyl chloride under similar conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert sulfoxides back to sulfides.
Scientific Research Applications
1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing groups can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene can be compared with similar compounds such as:
4-Methylphenyl phenyl sulfide: Lacks the additional methyl group and has different reactivity.
Benzyl phenyl sulfide: Similar structure but without the methyl groups, leading to different physical and chemical properties.
4-Methyl-4’-methyldiphenylmethane: Similar aromatic structure but lacks sulfur-containing groups, resulting in different applications and reactivity.
Properties
CAS No. |
62740-58-3 |
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Molecular Formula |
C22H22S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methylsulfanyl-phenylsulfanylmethyl]benzene |
InChI |
InChI=1S/C22H22S2/c1-17-8-12-19(13-9-17)16-23-22(20-14-10-18(2)11-15-20)24-21-6-4-3-5-7-21/h3-15,22H,16H2,1-2H3 |
InChI Key |
HIYPKZJAAYVVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C)SC3=CC=CC=C3 |
Origin of Product |
United States |
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